molecular formula C16H14N2O2 B6483146 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-31-4

5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B6483146
CAS No.: 942005-31-4
M. Wt: 266.29 g/mol
InChI Key: RGNXRBUEFFRECG-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a furo[3,2-b]pyridine core structure

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds, such as furo[2,3-b]pyridines, exhibit antiproliferative activity against a number of cancer cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit cell proliferation.

Biochemical Pathways

Similar compounds, such as furo[2,3-b]pyridines, have been found to exhibit antiproliferative and antitumor activity , suggesting that this compound may affect pathways related to cell growth and proliferation.

Result of Action

Similar compounds, such as furo[2,3-b]pyridines, have been found to exhibit antiproliferative and antitumor activity , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves the formation of the furo[3,2-b]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α-bromo ketones can yield the furo[3,2-b]pyridine scaffold. Subsequent acylation with 4-methylphenyl isocyanate can produce the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific furo[3,2-b]pyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)18-16(19)15-9-13-14(20-15)8-5-11(2)17-13/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNXRBUEFFRECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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